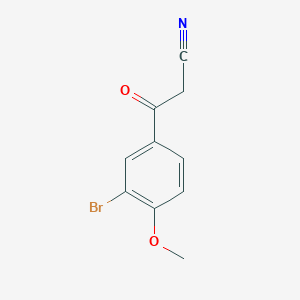

3-(3-Bromo-4-methoxyphenyl)-3-oxopropanenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(3-Bromo-4-methoxyphenyl)-3-oxopropanenitrile , also known by its chemical structure (3-Bromo-4-methoxyphenyl)(phenyl)methanone , is a synthetic organic compound. Its molecular formula is C~14~H~11~BrO~2~ , and it has an average mass of approximately 291.14 Da . This compound belongs to the class of aryl ketones and contains both a bromine atom and a methoxy group attached to a phenyl ring.

Molecular Structure Analysis

The compound’s molecular structure consists of a central phenyl ring with a bromine atom at the para position and a methoxy group at the meta position. The ketone functional group is attached to the phenyl ring, and the nitrile group is positioned at the end of the alkyl chain .

Aplicaciones Científicas De Investigación

Chemical Synthesis and Reaction Studies

Manganese(III) Acetate Promoted Reactions : A study demonstrated the use of 3-(4-methoxyphenyl)-3-oxopropanenitrile in chemical reactions promoted by manganese(III) acetate. The specific structure and configuration of dihydrofuran derivatives formed were determined, showcasing the compound's role in regioselective synthesis (Deliomeroglu et al., 2012).

Synthesis of Pyrazolo[1,5-a]pyrimidine Analogs : Another research described an efficient method for synthesizing novel pyrazolo[1,5-a]pyrimidine derivatives using 3-(4-methoxyphenyl)-3-oxopropanenitrile. These compounds exhibited promising anti-inflammatory and anti-cancer activities (Kaping et al., 2016).

Facile Synthesis of Polysubstituted Thiopene and 1,3,4-Thiadiazole Derivatives : Research on 3-(Benzothiazol-2-yl)-3-oxopropanenitrile, a related compound, led to the synthesis of novel thiadiazole derivatives, illustrating the compound's utility in creating complex organic structures (Farag et al., 1997).

Optical and Photophysical Properties

- Tuning Optical Properties of Poly(thiophene)s : A study focused on the postfunctionalization of poly(3-hexylthiophene) with various functional groups, including 4-methoxyphenyl, to explore its effect on optical and photophysical properties. This research highlights the compound's potential in altering the properties of polymeric materials (Li et al., 2002).

Organic and Pharmaceutical Chemistry

Synthesis of Hetero Annulated Isoxazolo-, Pyrido- and Pyrimido Carbazoles : A study involved the condensation of 2,3,4,9-tetrahydro-1H-carbazol-1-one with 3-bromo-4-methoxy benzaldehyde to create novel hetero annulated carbazoles. These compounds were screened for anti-tumor activity, showing the compound's relevance in medicinal chemistry (Murali et al., 2017).

Design and Synthesis of Thiophene and 1,3,4-Thiadiazole Based Heterocycles : Research on 3-oxopropanenitriles, closely related to the compound , was used to synthesize new thiophene and thiadiazole heterocycles. The study provides insights into the versatility of such compounds in organic synthesis (Khidre et al., 2019).

Marine Natural Products

- Bromophenol Derivatives from Red Algae : Research on bromophenol derivatives from red algae, including compounds similar to 3-(3-Bromo-4-methoxyphenyl)-3-oxopropanenitrile, was conducted to elucidate their structures. These compounds were tested against various human cancer cell lines and microorganisms (Zhao et al., 2004).

Corrosion Inhibition

- Tetrahydrocarbazole Derivatives as Corrosion Inhibitors : A study explored the use of 3-oxopropanenitrile derivatives as corrosion inhibitors for zinc in HCl solution. This research indicates the compound's potential applications in materials science and corrosion prevention (Fouda & Abdallah, 2010).

Propiedades

IUPAC Name |

3-(3-bromo-4-methoxyphenyl)-3-oxopropanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-14-10-3-2-7(6-8(10)11)9(13)4-5-12/h2-3,6H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTXHNRLVRMFIEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)CC#N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[[5-[(4-fluorophenyl)methylsulfanyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2594844.png)

![6-fluoro-3-[(4-methoxyphenyl)sulfonyl]-7-piperidin-1-yl-1-propylquinolin-4(1H)-one](/img/structure/B2594849.png)

![N-(4-fluorophenyl)-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2594851.png)

![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2594855.png)

![3-(6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-yl)propanoic acid;hydrochloride](/img/structure/B2594856.png)

![(Z)-ethyl 4-((4-((3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2594863.png)